4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is a synthetic organic compound that belongs to the class of aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid
- 3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone
Uniqueness
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-10-2-3-13(14(19)8-10)15(20)4-1-9-5-11(17)7-12(18)6-9/h2-3,5-8H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOCGLBHBEFGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644971 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-20-7 |
Source
|
Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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